molecular formula C30H28N2O6S B1672473 N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide CAS No. 439288-66-1

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide

Cat. No. B1672473
M. Wt: 544.6 g/mol
InChI Key: XREWXJVMYAXCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The effects of prostaglandin E2 (PGE2) are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4.1 GW 627368X is a potent and selective competitive antagonist of the EP4 receptor with additional human TP receptor affinity. In competition radioligand bioassays, GW 627368X had affinity for human EP4 and TP receptors with Ki values of 100 nM and 158 nM, respectively. Affinity for all other human prostanoid receptors is >5.0 µM. In human washed platelets, GW 627368X produced 100% inhibition of U-46619 (EC100)-induced aggregation at a concentration of 10 µM.
GW627368X is a novel, potent and selective competitive antagonist of prostanoid EP4 receptors with additional human TP receptor affinity. Oral administration of GW627368X showed significant tumor regression characterized by tumor reduction and induction of apoptosis. Reduction in prostaglandin E2 synthesis also led to reduced level of VEGF in plasma. GW627368X will be a valuable tool to explore the role of the prostanoid EP4 receptor in many physiological and pathological settings.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial Study : Compounds bearing the benzenesulfonyl moiety, like N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, were synthesized and showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The structural elucidation of these compounds was achieved through NMR, IR, and mass spectral data, highlighting their potential in developing new antibacterial agents (Khalid et al., 2016).

  • Catalytic Applications : The oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air has been explored for producing 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives. This process involves cleavage of the C−H bond and highlights the utility of benzenesulfonyl derivatives in catalytic synthetic chemistry (Miura et al., 1998).

  • Anticancer and Enzyme Inhibition : Novel 2‐N‐aryl‐substituted benzenesulfonamidoacetamides have been discovered as tubulin polymerization inhibitors with marked antitumor activities. These compounds induce cell-cycle arrest and apoptosis in cancer cells, demonstrating their potential as anticancer agents (Liu et al., 2012).

  • Enzyme Inhibitory Activities : The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been carried out, showing promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds are considered potential therapeutic agents for conditions such as Alzheimer's disease due to their enzyme inhibitory properties (Khalid et al., 2014).

Photoresponsive Materials

  • Photoregulated Release and Uptake of Pharmaceuticals : A study on the fabrication of photoresponsive molecularly imprinted hydrogel materials using an azobenzene-containing functional monomer demonstrates the potential of benzenesulfonyl derivatives in creating smart materials capable of photoregulated drug release and uptake in aqueous media. This application is particularly relevant for developing advanced drug delivery systems (Gong et al., 2008).

properties

IUPAC Name

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O6S/c1-3-37-28-23-12-8-9-13-24(23)29(38-4-2)27-25(28)19-32(30(27)34)21-16-14-20(15-17-21)18-26(33)31-39(35,36)22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREWXJVMYAXCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195993
Record name GW-627368X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide

CAS RN

439288-66-1
Record name GW-627368X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439288661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-627368X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-627368X
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9P1ZGY0SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide
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N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide
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N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide
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N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide
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N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide
Reactant of Route 6
N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide

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